molecular formula C20H21N3O3 B11163378 1-ethyl-N~3~-(4-hydroxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

1-ethyl-N~3~-(4-hydroxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B11163378
M. Wt: 351.4 g/mol
InChI Key: KOXHKVLUHWZDOQ-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the naphthyridine core using ethyl halides in the presence of a base.

    Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethyl and hydroxyphenyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ferulic acid derivatives: Known for their antioxidant and anti-inflammatory properties.

    Pyrrolidinone derivatives: Studied for their pharmacological activities, including anticancer and antibacterial effects.

Uniqueness

1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, such as the naphthyridine core and the combination of ethyl and hydroxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-3-23-12-17(18(25)16-9-4-13(2)22-19(16)23)20(26)21-11-10-14-5-7-15(24)8-6-14/h4-9,12,24H,3,10-11H2,1-2H3,(H,21,26)

InChI Key

KOXHKVLUHWZDOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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